molecular formula C16H24O10 B1581263 1,2-O-(1-Ethoxyethylidene)-beta-D-mannopyranose triacetate CAS No. 28140-37-6

1,2-O-(1-Ethoxyethylidene)-beta-D-mannopyranose triacetate

Cat. No. B1581263
CAS RN: 28140-37-6
M. Wt: 376.36 g/mol
InChI Key: ULBLUAFHNLHIND-UHFFFAOYSA-N
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Description

“1,2-O-(1-Ethoxyethylidene)-beta-D-mannopyranose triacetate” is a chemical compound with the molecular formula C16H24O10 . It has a molecular weight of 376.36 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string: CCOC1(C)O[C@@H]2OC@H=O)C@@H=O)C@H=O)[C@@H]2O1 .


Physical And Chemical Properties Analysis

This compound has an optical activity of [α]20/D -14°, c = 0.2 in chloroform . Its melting point is 101-103°C (lit.) .

Scientific Research Applications

Synthesis and Derivatives

The synthesis and properties of various derivatives of 1,2-O-(1-Ethoxyethylidene)-beta-D-mannopyranose triacetate and related compounds have been studied extensively. One study focused on the preparation of 1, 2-Dideoxy-1, 2-dithioimidocarbonyl-β-D-mannopyranose and its acyl derivatives, highlighting the chemical transformations and yield optimization of these derivatives (Ishiguro & Tejima, 1968). Another research detailed the kinetic acetonation of D-mannose, discussing the preparation of isopropylidene derivatives and the reaction's specifics, providing insights into different substitution modes and protecting strategies for D-mannose (Gelas & Horton, 1978).

Stereoselective Synthesis and Applications

Various strategies for stereoselective synthesis involving mannosyl donors and acceptors have been explored, showcasing the synthesis of complex glycoprotein structures and oligosaccharides. A study illustrated the preparation of 1-O-Allyloxycarbonyl (or ethyloxycarbonyl)-2-azido-2-deoxy-3-O-benzyl (or allyl, or benzoyl)-4,6-O-isopropylidene-beta-d-mannopyranose derivatives, demonstrating efficient synthesis of a trisaccharide, a fragment of the O10 antigen from Acinetobacter baumannii (Zhang et al., 2007). Another research outlined the synthesis of a complex repeating unit of the Salmonella Thompson, employing glycosylation methods and showcasing the versatility of mannosyl donors (Garegg & Häullgren, 1992).

Chemical Reactions and Mechanisms

Insights into the chemical reactions and mechanisms of glycosylation, a key process in the field of glycochemistry, have been provided. The study discussed the beta-mannopyranosides, detailing the empirical interpretations of glycosylation mechanisms and the development of control elements for direct entry into the beta-mannopyranosides (Crich, 2010). This understanding is crucial for synthesizing complex sugar structures and enhancing the stereoselectivity of glycosylation reactions.

properties

IUPAC Name

[(3aS,5R,6R,7S,7aS)-6,7-diacetyloxy-2-ethoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O10/c1-6-21-16(5)25-14-13(23-10(4)19)12(22-9(3)18)11(7-20-8(2)17)24-15(14)26-16/h11-15H,6-7H2,1-5H3/t11-,12-,13+,14+,15+,16?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBLUAFHNLHIND-RQPDNDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(OC2C(C(C(OC2O1)COC(=O)C)OC(=O)C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1(O[C@H]2[C@H]([C@@H]([C@H](O[C@H]2O1)COC(=O)C)OC(=O)C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-O-(1-Ethoxyethylidene)-beta-D-mannopyranose triacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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